ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
Description
Ethyl 2-(5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a synthetic benzodiazepine derivative featuring a 1,5-benzodiazepin-4-one core fused with a piperazine ring substituted with a 2-fluorophenyl group and an acetoxyethyl side chain. The compound’s structural complexity arises from the integration of pharmacologically significant motifs:
- Benzodiazepine core: Known for modulating GABAA receptors in CNS-active drugs, though this derivative’s substituents may redirect its biological targets .
- 2-Fluorophenyl-piperazine moiety: Fluorine enhances lipophilicity and metabolic stability, while the piperazine ring improves solubility and receptor binding .
- Acetate ester: Likely influences bioavailability by altering hydrolysis kinetics in vivo .
Synthesis involves multi-step reactions, including acylation of piperazine with 2-fluorobenzoyl chloride, followed by coupling with a benzodiazepine precursor (inferred from analogous procedures in ). Crystallographic validation of related compounds (e.g., ) suggests structural refinement via SHELX software ensures accuracy .
Properties
IUPAC Name |
ethyl 2-[1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O4/c1-2-34-25(33)16-18-15-23(31)30(22-10-6-4-8-20(22)27-18)17-24(32)29-13-11-28(12-14-29)21-9-5-3-7-19(21)26/h3-10,15,27H,2,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRBQWPNSRMGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized against three structural analogs:
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetates
- Core structure : Benzoxazine fused with oxadiazole ().
- Lack of fluorophenyl-piperazine reduces selectivity for serotonin/dopamine receptors.
- Synthesis : Yields (~60–75%) comparable to the target compound, but milder conditions (room temperature coupling) are used .
4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
- Core structure : Piperazinium salt with fluorobenzoyl and hydroxyphenyl groups ().
- Key differences :
- Synthesis : Lower yield (48%) due to TFA-mediated deprotection steps, contrasting with the target compound’s streamlined acylations .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Data Table: Structural and Functional Comparison
*Inferred from analogous syntheses in and .
Research Findings and Implications
- Biological Specificity : The benzodiazepine core may confer anxiolytic or sedative properties distinct from benzoxazine-based anti-inflammatory agents .
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